molecular formula C14H9Cl2IO2 B2725516 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 443123-69-1

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde

Cat. No.: B2725516
CAS No.: 443123-69-1
M. Wt: 407.03
InChI Key: YWHUXQNZUMIFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde is an organic compound with the molecular formula C14H10Cl2IO2 It is characterized by the presence of a dichlorobenzyl group and an iodine atom attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde typically involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzoic acid.

    Reduction: 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorobenzyl and iodine moieties may play a role in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde is unique due to the presence of both dichlorobenzyl and iodine functional groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IO2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHUXQNZUMIFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.